

Head-to-Head Comparison of PRMT5 Inhibitors: JNJ-64619178 vs. GSK3326595

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its pivotal role in regulating numerous cellular processes, including gene expression, mRNA splicing, and signal transduction. The overexpression of PRMT5 is linked to poor prognosis in a variety of cancers, spurring the development of potent and selective inhibitors. This guide provides a detailed, objective comparison of two leading clinical-stage PRMT5 inhibitors: JNJ-64619178 (Onametostat) and GSK3326595 (Pemrametostat). This comparison is supported by preclinical and clinical data to aid researchers in understanding their distinct profiles.

At a Glance: Key Differentiators

Feature	JNJ-64619178 (Onametostat)	GSK3326595 (Pemrametostat)	
Binding Mechanism	Pseudo-irreversible, slow off- rate kinetics. Binds to both the S-adenosylmethionine (SAM) and substrate-binding pockets. [1][2]	Reversible, SAM- uncompetitive, and peptide- competitive.[3]	
Inhibition Type	Time-dependent.[4]	Slow-binding.[5]	
Potency High potency with sub- nanomolar to low nanomolar		Potent with low nanomolar IC50 values.[5]	
Clinical Development Status	Investigated in Phase 1/2 trials for solid tumors, non-Hodgkin lymphoma (NHL), and myelodysplastic syndromes (MDS).[2][6]	Investigated in Phase 1/2 trials for solid tumors and myeloid neoplasms.[6][7]	

Quantitative Data Comparison

The following tables summarize the biochemical potency and cellular activity of JNJ-64619178 and GSK3326595 from various preclinical studies. It is important to note that direct head-to-head comparisons in the same studies are limited, and assay conditions may vary between different data sources.

Table 1: Biochemical Potency Against PRMT5/MEP50

Complex

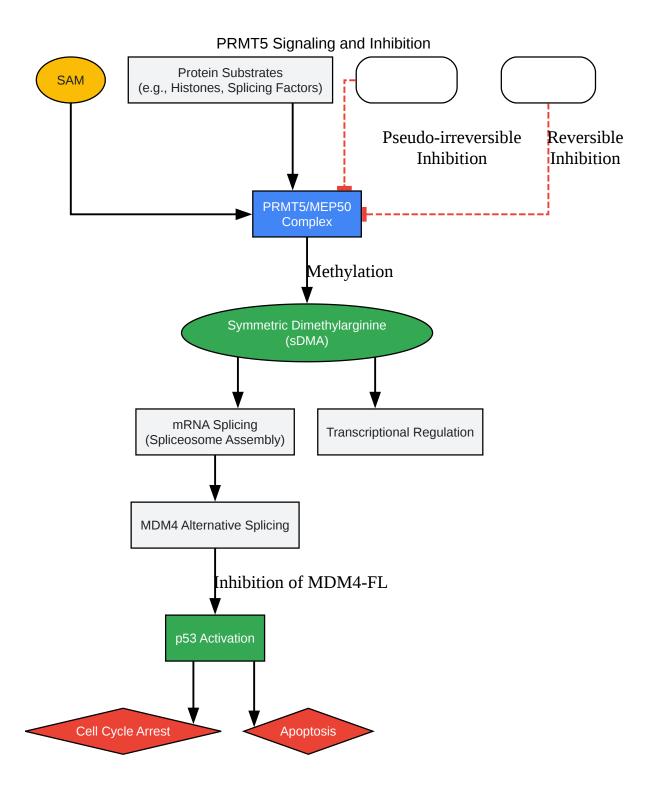
Inhibitor	IC50	Кі *арр	Assay Conditions
JNJ-64619178	~0.4 - 1.9 nM	Not Reported	Varies by study.[4]
GSK3326595	6.2 ± 0.8 nM	3.1 ± 0.4 nM	60-minute preincubation.[5]

Table 2: Cellular Activity - Proliferation (GI50/IC50) and

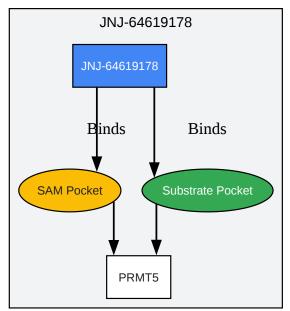
Target Engagement (EC50)

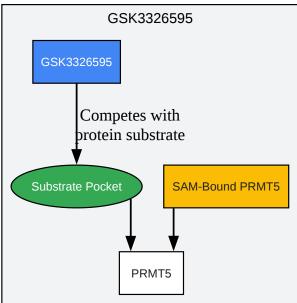
larget Engagement (EC50)						
Inhibitor	Cell Line	Cancer Type	Cellular IC50/GI50	Target Engagement EC50 (SDMA reduction)		
JNJ-64619178	NCI-H520	Lung Cancer	0.4 nM	Not Reported		
HCC-78	Lung Cancer	Not Reported	Not Reported	_		
NCI-H1048	Lung Cancer	1.9 nM	Not Reported	_		
A427	Lung Cancer	Not Reported	Not Reported			
Primary AML cells	Acute Myeloid Leukemia	0.08 nM to >100 nM	Not Reported			
GSK3326595	Z-138	Mantle Cell Lymphoma	Not Reported	2 to 160 nM		
MAVER-1	Mantle Cell Lymphoma	Not Reported	Not Reported			
REC-1	Mantle Cell Lymphoma	Not Reported	Not Reported	_		
JVM-2	B-cell chronic lymphocytic leukemia	Not Reported	Not Reported			
MCF-7	Breast Cancer	Not Reported	Not Reported			

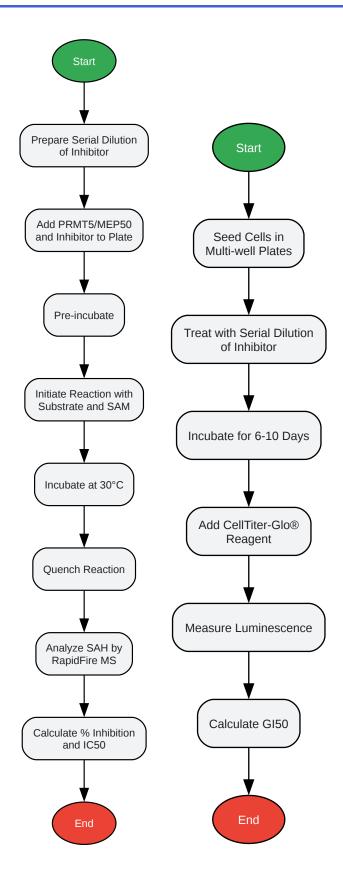
Mechanism of Action and Signaling Pathways


Both JNJ-64619178 and GSK3326595 exert their anti-tumor effects by inhibiting the enzymatic activity of PRMT5. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a critical role in several cellular processes implicated in cancer.

PRMT5 Signaling Pathway


The inhibition of PRMT5 leads to several downstream consequences, including the disruption of mRNA splicing, modulation of gene expression, and activation of tumor suppressor pathways. A key mechanism of action for both inhibitors involves the induction of alternative splicing of MDM4, a negative regulator of the p53 tumor suppressor. This leads to the production of a short, inactive isoform of MDM4, thereby activating the p53 pathway and promoting cell cycle arrest or apoptosis in p53 wild-type cancer cells.[1]





Inhibitor Binding Mechanisms

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison of PRMT5 Inhibitors: JNJ-64619178 vs. GSK3326595]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392642#head-to-head-comparison-of-jnj-64619178-and-gsk3326595]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com